(2S,4S)-2,4-Dimethylpyrrolidine

Asymmetric Synthesis Chiral Auxiliary Stereoselectivity

(2S,4S)-2,4-Dimethylpyrrolidine (CAS 1932438-81-7) is a chiral secondary amine with a pyrrolidine scaffold bearing two methyl substituents in a trans-1,3-relationship at the 2- and 4-positions. This compound belongs to the broader class of 2,4-disubstituted pyrrolidines, which are recognized as valuable building blocks in asymmetric synthesis due to their rigid pyrrolidine framework and defined stereochemistry.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 1932438-81-7
Cat. No. B12942853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2,4-Dimethylpyrrolidine
CAS1932438-81-7
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C
InChIInChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
InChIKeyDUOJVRWFIHNZTJ-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: (2S,4S)-2,4-Dimethylpyrrolidine (CAS 1932438-81-7) for Asymmetric Synthesis


(2S,4S)-2,4-Dimethylpyrrolidine (CAS 1932438-81-7) is a chiral secondary amine with a pyrrolidine scaffold bearing two methyl substituents in a trans-1,3-relationship at the 2- and 4-positions [1]. This compound belongs to the broader class of 2,4-disubstituted pyrrolidines, which are recognized as valuable building blocks in asymmetric synthesis due to their rigid pyrrolidine framework and defined stereochemistry [2]. With a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol, the compound features two stereogenic centers that define its unique spatial arrangement [1]. The (2S,4S) absolute configuration imparts specific steric and electronic properties that differentiate it from its enantiomeric counterpart, the (2R,4R) isomer, as well as from other diastereomers such as cis-2,4-dimethylpyrrolidine .

Stereochemical control: (2S,4S) absolute configuration dictates chiral induction
Application context: Asymmetric synthesis scaffold for chiral auxiliaries & ligands
Form selection: Free base and hydrochloride salt for workflow compatibility

Why Generic Substitution Fails: The Stereochemical Barrier in (2S,4S)-2,4-Dimethylpyrrolidine Procurement


Interchanging (2S,4S)-2,4-dimethylpyrrolidine with its enantiomer, (2R,4R)-2,4-dimethylpyrrolidine, or with the cis-diastereomer can fundamentally alter or reverse the stereochemical outcome of a synthetic sequence . The (2S,4S) absolute configuration dictates the facial selectivity of reactions when the compound is employed as a chiral auxiliary or ligand. Substitution with the (2R,4R) enantiomer would invert the chiral induction, leading to the opposite enantiomer of the target product [1]. Similarly, the cis-diastereomer (CAS 40465-44-9), with its distinct spatial arrangement of methyl groups, provides a different steric environment and cannot reproduce the stereodirecting effects of the trans-(2S,4S) scaffold . The following evidence guide quantifies these stereochemical differences, providing a basis for selecting the correct isomer for specific asymmetric transformations.

(2S,4S) enantiomer
vs.
(2R,4R) enantiomer inverts product stereochemistry
Opposite absolute configuration leads to opposite enantiomer of target; cannot substitute without validation.
Trans-(2S,4S) scaffold
vs.
Cis-2,4-dimethylpyrrolidine alters steric environment
Cis diastereomer provides different facial selectivity; stereodirecting effects may not reproduce.

Quantitative Differentiation Evidence for (2S,4S)-2,4-Dimethylpyrrolidine vs. Closest Analogs


Stereochemical Configuration Defines Enantioselectivity: (2S,4S) vs. (2R,4R) for Absolute Asymmetric Induction

The (2S,4S) configuration of this compound is the defining feature that dictates its performance in asymmetric synthesis. While no direct head-to-head comparative data exists for the free amine, its role as a chiral auxiliary is well-established for pyrrolidines with defined absolute configurations [1]. A study on anionic cyclizations to form 2,4-disubstituted pyrrolidines demonstrated that a related chiral pyrrolidine auxiliary can achieve up to 58% diastereomeric excess (d.e.) [2]. In this context, the absolute configuration (e.g., (2S,4S) vs. (2R,4R)) is critical, as it determines the absolute stereochemistry of the final product. Using the opposite enantiomer would invert the stereochemical outcome, yielding the undesired enantiomer. While quantitative data for the exact (2S,4S) compound is not available, this class-level evidence establishes the principle that absolute configuration is the primary determinant of chiral induction.

Stereochem. Induction
Class-level
Target (2S,4S): not directly reported vs. Related α-methylbenzyl auxiliary: 58% d.e.
Absolute configuration determines product enantiomer; class-level support.
Review specific transformation for exact induction.
Asymmetric Synthesis Chiral Auxiliary Stereoselectivity

Trans-Configuration as a Scaffold for Superior Enantioselectivity vs. Cis-Diastereomer

The trans-arrangement of methyl groups in (2S,4S)-2,4-dimethylpyrrolidine creates a distinct steric environment compared to its cis-diastereomer. This trans-configuration is known to contribute to improved steric control in catalytic reactions, enhancing enantioselectivity in synthetic applications [1]. For trans-2,4-dimethylpyrrolidine, quality control standards typically specify a minimum enantiomeric excess (ee) of 98% or higher, underscoring the critical importance of stereochemical purity for its intended use as a chiral building block [2]. While direct comparative data on reaction outcomes between trans-(2S,4S) and cis-2,4-dimethylpyrrolidine are not available, the trans-framework is favored for applications requiring a C2-symmetric chiral environment, which is a highly sought-after feature in the design of chiral ligands and auxiliaries for asymmetric catalysis .

Trans vs Cis Scaffold
Class-level
Trans: ≥98% ee specification; reported symmetric steric environment
Trans scaffold may support higher enantioselectivity in ligand design.
Comparative reaction data not available for this compound.
Asymmetric Catalysis Ligand Design Steric Control

Molecular Properties for Process Development: Retention Index and LogP vs. Unsubstituted Pyrrolidine

For analytical method development and process control, the Kovats retention index provides a reproducible, system-independent metric for GC identification. The retention index for 2,4-dimethylpyrrolidine on a methyl silicone column is reported as 786 [1]. This value is significantly higher than that of unsubstituted pyrrolidine, reflecting the increased lipophilicity imparted by the two methyl groups. The computed XLogP3 value of 1.2 [2] further quantifies this difference in hydrophobicity compared to the parent pyrrolidine scaffold. These data support the development of robust analytical methods for monitoring reaction progress and assessing purity, a key requirement for industrial and research applications.

Chromatographic Properties
Analytical context
RI: 786 | XLogP3: 1.2
Supports method development for process control.
Compared to unsubstituted pyrrolidine (lower RI, logP).
Chromatography Process Development Analytical Method

Hydrochloride Salt Form: Enhanced Stability and Handling vs. Free Base

The hydrochloride salt of (2S,4S)-2,4-dimethylpyrrolidine (CAS 2306249-38-5) is a more stable and easier-to-handle form of the compound. The salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in synthetic applications . While the free base (CAS 1932438-81-7) is the active chiral building block, the hydrochloride is a preferred form for storage and procurement due to its improved physical properties. This is a standard practice for chiral amines, where salt formation mitigates issues related to volatility, hygroscopicity, and oxidative degradation.

Salt Form Handling
Data to verify
HCl salt: solid, reported improved stability vs. free base
HCl salt may ease storage/handling; free base needed for Cl⁻-free reactions.
Verify salt compatibility with specific synthesis.
Formulation Stability Solubility

Rotatable Bond Count: Conformational Rigidity vs. More Flexible Amines

A key structural feature of (2S,4S)-2,4-dimethylpyrrolidine is its complete lack of rotatable bonds (count = 0) [1]. This intrinsic rigidity, combined with its defined stereochemistry, makes it a superior scaffold for applications where conformational control is paramount. In contrast, many common chiral amines, such as α-methylbenzylamine or 2-aminobutane, possess rotatable bonds that introduce conformational flexibility and can reduce stereoselectivity in catalytic or stoichiometric applications. The locked pyrrolidine ring of the target compound restricts conformational freedom, forcing substituents into a predictable spatial arrangement. This rigidity is a critical advantage when designing ligands or auxiliaries where a well-defined chiral environment is needed to maximize enantioselectivity [2].

Conformational Rigidity
Class-level
Rotatable bonds: 0
Rigid scaffold may enhance stereocontrol vs. flexible amines.
α-Methylbenzylamine: ≥1 rotatable bond.
Molecular Design Conformational Analysis Ligand Rigidity

Validated Research and Industrial Applications for (2S,4S)-2,4-Dimethylpyrrolidine


Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

This compound is best utilized as a chiral building block or auxiliary in the asymmetric synthesis of more complex pyrrolidine-containing molecules. Its rigid scaffold and defined trans-(2S,4S) stereochemistry make it suitable for inducing chirality in reactions such as anionic cyclizations, where related auxiliaries have demonstrated up to 58% diastereoselectivity [1]. The compound's absolute configuration is critical for determining the stereochemical outcome of these transformations [2].

Chiral Ligand Design for Asymmetric Catalysis

The trans-2,4-disubstituted pyrrolidine framework is a recognized scaffold for developing chiral ligands in asymmetric catalysis. The trans-arrangement of methyl groups contributes to steric control, improving enantioselectivity in synthetic applications [3]. This compound serves as a valuable starting material for synthesizing ligands used in transition-metal-catalyzed reactions, including allylic alkylations and cyclopropanations [4]. The compound's conformational rigidity (0 rotatable bonds) [5] is a key advantage in ligand design, ensuring a predictable chiral environment.

Pharmaceutical Intermediate in Drug Discovery

(2S,4S)-2,4-Dimethylpyrrolidine serves as a versatile intermediate in medicinal chemistry. 2,4-Dimethylpyrrolidine is used as a reactant in the preparation of 1,3-diaminopropan-2-ol sulfonamides as selective glycine transporter-1 (GlyT-1) inhibitors . The chiral nature of the (2S,4S) isomer allows for the synthesis of enantiomerically pure drug candidates, which is essential for meeting regulatory requirements and achieving target specificity.

Analytical Method Development and Quality Control

The defined physical properties of (2S,4S)-2,4-dimethylpyrrolidine, including its Kovats retention index of 786 on a methyl silicone column [6] and XLogP3 of 1.2 [7], support the development of robust analytical methods. These data are critical for establishing gas chromatography (GC) or liquid chromatography (LC) protocols for monitoring reaction progress, assessing purity, and ensuring batch-to-batch consistency in both research and industrial settings. The hydrochloride salt form (CAS 2306249-38-5) is available with a purity specification of ≥95% [8].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pyrrolidines
Stereochemical control capability
Diastereoselectivity outcome review
Chiral ligand design for catalysis
Conformational rigidity & steric profile
Enantioselectivity in catalytic models
Pharmaceutical research intermediate synthesis
Enantiopure building block status
Enantiopurity documentation context
Analytical method development
Chromatographic identifiers (RI, logP)
Method validation and batch consistency

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11 linked technical documents
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